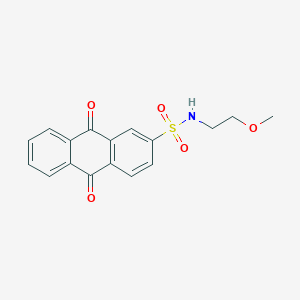

![molecular formula C22H16ClN3O2 B2780346 Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate CAS No. 330202-19-2](/img/structure/B2780346.png)

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

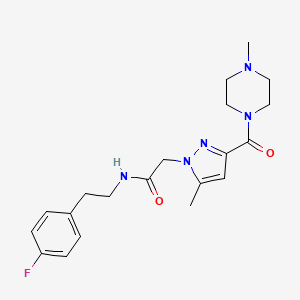

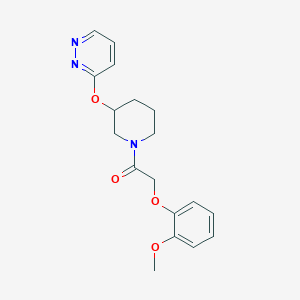

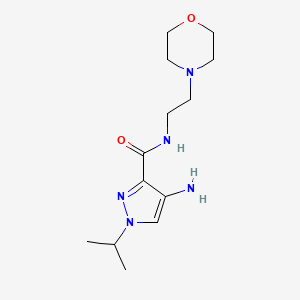

The synthesis of quinazolinone derivatives, which includes “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, often involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate” consists of 22 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of this compound is 389.84.Chemical Reactions Analysis

Quinazolinone derivatives, including “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, have been shown to undergo various chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Quinazoline derivatives have shown promising anticancer activities. The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored, indicating their broader utility in therapeutic applications (Desai et al., 2007). Moreover, studies on quinazolinones have revealed their potential as anticancer agents, highlighting their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Minegishi et al., 2015). The exploration of novel quinazolinone derivatives for their synthesis, molecular docking, and biological potentials further underscores their significance in cancer research, demonstrating their potential in targeting specific enzymes and pathways involved in cancer progression (Borik et al., 2021).

Antimicrobial Activity

Quinazoline derivatives have also been studied for their antimicrobial properties. The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives and quinazolin-4-one derivatives underscore their potential in combating various bacterial and fungal infections (Bektaş et al., 2010; Habib et al., 2012). These studies provide valuable insights into the structural requirements and mechanisms through which these compounds exert their antimicrobial effects.

Chemical Inhibition and Molecular Interactions

Quinazoline derivatives have been identified as inhibitors of various biochemical processes. For instance, compounds have been developed to inhibit cyclic GMP phosphodiesterase, demonstrating the potential of quinazolines in modulating cellular signaling pathways (Takase et al., 1993). Additionally, quinazolinones have been explored for their luminescent properties and photo-induced electron transfer, suggesting their utility in biochemical assays and molecular imaging (Gan et al., 2003).

Zukünftige Richtungen

Quinazolinone derivatives, including “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, have shown a wide range of biological properties, making them a promising direction in medicinal chemistry . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Eigenschaften

IUPAC Name |

methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJTNHGMZMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)

![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)

![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)

![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)

![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)